1-(2-Ethoxy-2-oxoethyl)pyridazin-1-ium
Description
1-(2-Ethoxy-2-oxoethyl)pyridazin-1-ium is a pyridazinium-based ionic compound characterized by an ethoxy-oxoethyl substituent attached to the pyridazine ring’s nitrogen atom.
Properties
Molecular Formula |
C8H11N2O2+ |
|---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
ethyl 2-pyridazin-1-ium-1-ylacetate |
InChI |
InChI=1S/C8H11N2O2/c1-2-12-8(11)7-10-6-4-3-5-9-10/h3-6H,2,7H2,1H3/q+1 |
InChI Key |
ZNLVRBOJLSVGFR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C[N+]1=CC=CC=N1 |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Thermal Stability
Pyridazinium bromides with aryl or alkyl substituents exhibit significant variations in melting points, reflecting differences in molecular symmetry, intermolecular interactions, and steric effects:
- 1-(2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl)-3-(p-tolyl)pyridazin-1-ium bromide (7q) : Melting point = 208–210°C .
- 1-(2-Oxo-2-(4-bromophenyl)ethyl)-3-(p-tolyl)pyridazin-1-ium bromide (7t) : Melting point = 208–210°C .
- 1-(2-Oxo-2-(3,4-dimethoxyphenyl)ethyl)-3-(p-tolyl)pyridazin-1-ium bromide (7s) : Lower melting point = 150–151°C, attributed to reduced crystallinity from asymmetric substitution .
Spectroscopic Trends in Pyridazinium Salts
NMR data for pyridazinium salts highlight substituent-induced electronic effects:
- 1-(4-Ethoxy-4-oxobutyl)pyridazin-1-ium bromide (14) :
- 1-(3-Cyanopropyl)pyridazin-1-ium tetrafluoroborate (12): $^{13}\text{C NMR}$: δ 119.7 (CN), 63.2 (NCH$_2$) .
The ethoxy-oxoethyl group in the target compound would likely produce distinct $^{13}\text{C}$ signals for the ester carbonyl (δ ~170–180 ppm) and ethoxy methyl (δ ~15–16 ppm), as seen in compound 14 .
Heterocyclic Derivatives with Ester Functionalities
Comparison with Pyrrolo[1,2-b]pyridazine Esters
Pyrrolo[1,2-b]pyridazine derivatives (e.g., 8a, 8b) exhibit higher melting points (178–190°C) due to fused-ring rigidity and extended conjugation . In contrast, monocyclic pyridazinium salts like 1-(2-Ethoxy-2-oxoethyl)pyridazin-1-ium may display lower thermal stability but greater synthetic versatility.
Triazole-Based Analogs
1-(2-Ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid (C$7$H$9$N$3$O$4$) demonstrates the impact of heterocycle substitution:
- Melting point : 190–191°C , comparable to pyridazinium bromides.
- Molecular weight : 199.16 g/mol, lower than most pyridazinium salts due to the smaller triazole ring .
Data Tables
Table 1. Physical Properties of Pyridazinium Salts and Related Compounds
Table 2. $^{13}\text{C NMR}$ Shifts for Key Substituents
Research Findings and Implications
Thermal Stability : Pyridazinium salts with symmetric aryl substituents (e.g., 7q, 7t) exhibit higher melting points than those with asymmetric groups (e.g., 7s), suggesting that crystallinity is a critical factor .
Spectroscopic Signatures : Ethoxy-oxoethyl substituents produce characteristic $^{13}\text{C}$ signals for the ester carbonyl and ethoxy methyl groups, aiding structural identification .
Heterocycle Impact : Triazole derivatives (e.g., ) show comparable melting points to pyridazinium salts but differ in molecular weight and π-system size, influencing their applications in drug design or materials science.
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